molecular formula C45H87NO3 B13364060 Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate

Cat. No.: B13364060
M. Wt: 690.2 g/mol
InChI Key: MPJIWIQOKGDQJE-LTXDKZCQSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is a complex lipid molecule. It is known for its role in the formulation of lipid nanoparticles, which are used as delivery systems for nucleic acids, including mRNA. This compound has gained significant attention due to its application in the development of mRNA vaccines and other gene therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate typically involves the esterification of 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoic acid with heptadecan-9-ol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is widely used in scientific research, particularly in the field of gene therapy and vaccine development. Its primary applications include:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of nucleic acids into cells. The compound helps to stabilize the lipid nanoparticle structure and enhances the cellular uptake of the encapsulated nucleic acids. Once inside the cell, the nucleic acids are released, leading to the expression of the desired therapeutic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is unique due to its specific structure, which provides optimal stability and delivery efficiency for mRNA molecules. Its ability to form stable lipid nanoparticles and facilitate efficient cellular uptake makes it a valuable component in gene therapy and vaccine formulations .

Properties

Molecular Formula

C45H87NO3

Molecular Weight

690.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octanoate

InChI

InChI=1S/C45H87NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h16-17,19-20,44,47H,4-15,18,21-43H2,1-3H3/b17-16-,20-19-

InChI Key

MPJIWIQOKGDQJE-LTXDKZCQSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCO

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCO

Origin of Product

United States

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